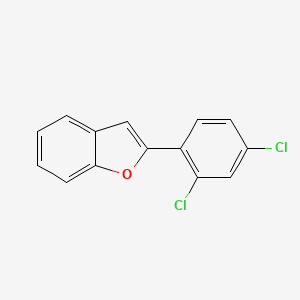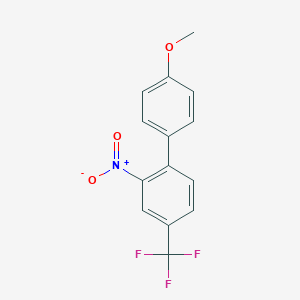
1-tert-Butyl-3,5-bis(2-chloropropan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)- is a complex organic compound characterized by its unique structural arrangement. This compound belongs to the class of substituted benzenes, where the benzene ring is modified with various substituents, including chlorine and tert-butyl groups. The presence of these substituents significantly influences the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 1-chloro-1-methylethyl chloride and tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)-.
化学反応の分析
Types of Reactions
Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products
The major products formed from these reactions include substituted benzenes, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and tert-butyl groups influences its binding affinity and reactivity with these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
Benzene, 1,3-bis(1-chloro-1-methylethyl)-: Similar structure but lacks the tert-butyl group.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Similar structure but lacks the chlorine atoms.
Toluene, 1-chloro-2-methyl-: A simpler compound with a single chlorine and methyl group.
Uniqueness
Benzene, 1,3-bis(1-chloro-1-methylethyl)-5-(1,1-dimethylethyl)- is unique due to the combination of chlorine and tert-butyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
89700-88-9 |
|---|---|
分子式 |
C16H24Cl2 |
分子量 |
287.3 g/mol |
IUPAC名 |
1-tert-butyl-3,5-bis(2-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C16H24Cl2/c1-14(2,3)11-8-12(15(4,5)17)10-13(9-11)16(6,7)18/h8-10H,1-7H3 |
InChIキー |
YPHWIAIHNIRRHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)Cl)C(C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14085831.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085835.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085839.png)
![N-[(4-methoxyphenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B14085842.png)
![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085855.png)


![7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085879.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14085886.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B14085891.png)
![3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B14085899.png)
![ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14085902.png)

